molecular formula C18H15NO B11858187 N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline CAS No. 20371-39-5

N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline

Cat. No.: B11858187
CAS No.: 20371-39-5
M. Wt: 261.3 g/mol
InChI Key: PDZBZMFRBSDQFV-UHFFFAOYSA-N
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Description

N-((2-Methoxynaphthalen-1-yl)methylene)aniline is an organic compound belonging to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its structural features, which include a naphthalene ring substituted with a methoxy group and an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Methoxynaphthalen-1-yl)methylene)aniline typically involves the condensation reaction between 2-methoxynaphthaldehyde and aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent like ethanol .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((2-Methoxynaphthalen-1-yl)methylene)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-((2-Methoxynaphthalen-1-yl)methylene)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((2-Methoxynaphthalen-1-yl)methylene)aniline involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The Schiff base moiety allows it to form reversible covalent bonds with nucleophilic sites in biomolecules, leading to changes in their function. This interaction can trigger various cellular pathways, including apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((2-Methoxynaphthalen-1-yl)ethynyl)phenyl)-4-methylbenzenesulfonamide
  • N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Uniqueness

N-((2-Methoxynaphthalen-1-yl)methylene)aniline is unique due to its specific structural features, such as the methoxy-substituted naphthalene ring and the Schiff base linkage. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

20371-39-5

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

1-(2-methoxynaphthalen-1-yl)-N-phenylmethanimine

InChI

InChI=1S/C18H15NO/c1-20-18-12-11-14-7-5-6-10-16(14)17(18)13-19-15-8-3-2-4-9-15/h2-13H,1H3

InChI Key

PDZBZMFRBSDQFV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NC3=CC=CC=C3

Origin of Product

United States

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